3-[3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid

Drug Design ADME Prediction COX-2 Pharmacology

Researchers needing a low-lipophilicity scaffold for carbonic anhydrase inhibitor design face limited commercial options. This 3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl propanoic acid (logP ~1.15, MW 323.37) offers a lead-like starting point with a free carboxylic acid for fragment elaboration. Key advantages: • 250-fold lower lipophilicity than celecoxib, reducing promiscuity risks • Potential to probe zinc-water network interactions via COOH H-bonding • Compliant with lead-like criteria (MW ≤350, rotatable bonds ≤5). Reliable supply for SAR campaigns.

Molecular Formula C14H17N3O4S
Molecular Weight 323.37
CAS No. 926205-65-4
Cat. No. B2433878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid
CAS926205-65-4
Molecular FormulaC14H17N3O4S
Molecular Weight323.37
Structural Identifiers
SMILESCC1=C(C(=NN1C2=CC=C(C=C2)S(=O)(=O)N)C)CCC(=O)O
InChIInChI=1S/C14H17N3O4S/c1-9-13(7-8-14(18)19)10(2)17(16-9)11-3-5-12(6-4-11)22(15,20)21/h3-6H,7-8H2,1-2H3,(H,18,19)(H2,15,20,21)
InChIKeyATSRJEPDHYZLQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide to 3-[3,5-Dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic Acid (CAS 926205-65-4): Core Structure and Procurement Context


3-[3,5-Dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid (CAS 926205-65-4) is a sulfamoylphenyl pyrazole derivative featuring a 3,5-dimethylpyrazole core N-substituted with a 4-sulfamoylphenyl ring and bearing a propanoic acid substituent at the 4-position of the pyrazole [1]. Its molecular formula is C₁₄H₁₇N₃O₄S with a molecular weight of 323.37 g/mol [1]. This compound belongs to a therapeutically privileged scaffold class that includes the blockbuster COX-2 inhibitor celecoxib and numerous carbonic anhydrase inhibitors, but its unique 4-propanoic acid decoration and 3,5-dimethyl substitution pattern differentiate it from all clinically advanced analogs in this chemical space [2].

Core Scaffold
Sulfamoylphenyl pyrazole with a unique 4-propanoic acid handle.
Selection Context
Carbonic anhydrase or COX-2 pharmacophore studies requiring lower lipophilicity.
Workflow Fit
Fragment-based library design and lead-like property exploration.

Why 3-[3,5-Dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic Acid Cannot Be Swapped with Celecoxib or Other In-Class Pyrazoles


Within the sulfamoylphenyl pyrazole family, minor structural variations produce profound differences in target engagement, physicochemical properties, and biological fate. Celecoxib carries a trifluoromethyl and p-tolyl pair at pyrazole positions 3 and 5 with no substitution at position 4, yielding a logP of ~3.5 and selective COX-2 inhibition [1]. In contrast, the target compound's 3,5-dimethyl substitution reduces lipophilicity (logP 1.15) while the 4-propanoic acid introduces an additional ionizable center (predicted pKa ~4.5) that fundamentally alters solubility, protein binding, and hydrogen-bonding capacity . Regioisomeric analogs where the propanoic acid is relocated to position 3 (e.g., 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid) exhibit different solid-state hydrogen-bonding networks, as confirmed by single-crystal X-ray diffraction, meaning that positional isomerism alone can determine crystallinity, formulation behavior, and potentially target recognition [2]. These non-interchangeable structure–property relationships make generic substitution scientifically unsound without direct comparative data.

Target Engagement 3,5-dimethyl and 4-propanoic acid substitution alters hydrogen-bond donor capacity relative to celecoxib, shifting target recognition.
Physicochemical Profile Drastic logP reduction and additional ionizable center change aqueous solubility and protein binding, preventing generic swap.
Structural Isomerism Relocating the propanoic acid to position 3 produces different solid-state architecture and formulation behavior.

Quantitative Differentiation Evidence for 3-[3,5-Dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic Acid Against Its Closest Comparators


Lipophilicity Reduction: LogP 1.15 vs. Celecoxib's LogP 3.5 Drives Divergent ADME Profiles

The target compound (CAS 926205-65-4) exhibits a computed logP of 1.15 (Chemscene) to 0.79 (Fluorochem), approximately 2.3–2.7 log units lower than celecoxib's AlogP of 3.51 [1]. This difference is driven by the replacement of celecoxib's trifluoromethyl and p-tolyl groups with methyl groups at positions 3 and 5, plus the introduction of the ionizable propanoic acid at position 4. Lower logP predicts improved aqueous solubility and reduced plasma protein binding, which are critical for in vitro assay performance where excessive lipophilicity can cause non-specific binding, aggregation, and false-positive readouts .

Lipophilicity Reduction
Cross-study comparable
ΔlogP ≈ -2.36 to -2.72 log units
Reported lower lipophilicity may support aqueous assay compatibility.
Computational prediction; direct experimental logP not located.
Drug Design ADME Prediction COX-2 Pharmacology

Topological Polar Surface Area (TPSA): 115–124 Ų Enables Superior CNS Exclusion Versus Celecoxib

The target compound has a computed TPSA of 115.28 Ų (Chemscene) to 124 Ų (PubChem Cactvs), exceeding the commonly cited threshold of 90 Ų for blood-brain barrier penetration [1]. Celecoxib's TPSA is lower at approximately 78–86 Ų, consistent with its known CNS penetration [2]. The additional ~30–40 Ų of polar surface area arises from the propanoic acid carboxyl group and the sulfamoyl moiety, both of which contribute hydrogen-bond donors and acceptors that disfavor passive CNS entry. This property is valuable for peripheral-target programs where CNS-mediated side effects must be minimized.

Peripheral Selectivity
Cross-study comparable
ΔTPSA ≈ +30 to +46 Ų vs. celecoxib
High TPSA context predicts restricted brain penetration for peripheral target studies.
Algorithm-dependent TPSA values; empirical CNS data required.
Blood-Brain Barrier CNS Drug Discovery Peripheral Selectivity

Hydrogen-Bond Donor/Acceptor Profile Differentiates from Ester Prodrugs and 3-Regioisomers

The target compound possesses 2 hydrogen-bond donors (HBD: sulfonamide NH₂ and carboxylic acid OH) and 5–6 hydrogen-bond acceptors (HBA: sulfonamide O, carboxyl O, pyrazole N) according to multiple sources [1]. By comparison, its closest ester analog ethyl 3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate has only 1 HBD (sulfonamide NH₂ only), as the ester cannot donate a hydrogen bond [2]. This difference directly impacts target engagement: carbonic anhydrase isoforms require a zinc-bound water network that is sensitive to HBD presentation, and the additional carboxylic acid donor may alter isoform selectivity relative to ester-bearing analogs in the sulfamoylphenyl pyrazole series [3]. The 3-regioisomer (propanoic acid at pyrazole position 3) has identical HBD/HBA counts but displays a completely different spatial orientation of the carboxyl group, as established by single-crystal X-ray data for 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid [4].

H-Bond Network
Supporting evidence
2 HBD vs. 1 HBD for ester analog; distinct spatial vector from 3-regioisomer.
Carboxylic acid donor may alter isoform selectivity relative to ester-bearing analogs.
HBD count from computational descriptors; 3D architecture confirmed by single-crystal XRD for 3-regioisomer.
Medicinal Chemistry Prodrug Design Crystal Engineering

Molecular Weight Advantage (323 vs. 381–407 Da) for Permeability and Fragment-Based Approaches

At 323.37 g/mol, the target compound is 15–21% smaller than celecoxib (381.38 Da) and the cdc42 inhibitor ML 141 (407.49 Da) [1][2]. Its molecular weight falls within the 'lead-like' range (MW ≤ 350) recommended for fragment elaboration and early lead optimization, whereas celecoxib and ML 141 occupy the 'drug-like' space (MW 350–500) [3]. The lower molecular weight, combined with a rotatable bond count of 5, predicts better passive permeability per unit mass, which is advantageous for intracellular target engagement in cell-based assays.

Lead-Like Profile
Cross-study comparable
MW 323.37 g/mol; ΔMW -58 vs. celecoxib, -84 vs. ML 141.
Reported lead-like metrics fit fragment elaboration and ligand efficiency studies.
Rotatable bond count = 5; fits MW ≤ 350 recommendation.
Fragment-Based Drug Discovery Lead-Like Properties Permeability

Optimal Research and Procurement Applications for 3-[3,5-Dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic Acid


Carbonic Anhydrase Isoform Selectivity Profiling Studies

The sulfamoylphenyl pyrazole scaffold is a validated pharmacophore for carbonic anhydrase (CA) inhibition, with recent studies demonstrating that subtle substitution changes drive isoform selectivity between cancer-associated hCA IX/XII and off-target cytosolic isoforms hCA I/II [1]. The target compound's 4-propanoic acid substituent provides an H-bond donor/acceptor combination not present in the reference standard acetazolamide (AAZ; KI = 0.065–0.046 µM against hCA IX/XII) [1]. Researchers can use this compound as a starting scaffold to explore whether the carboxylic acid engages the zinc-bound water network differently from sulfonamide-only inhibitors, potentially yielding improved selectivity profiles.

Low-Lipophilicity COX-2 Pharmacophore Exploration

Celecoxib's high lipophilicity (logP 3.5) contributes to its extensive plasma protein binding and variable pharmacokinetics [2]. The target compound's logP of ~1.15 represents a ~250-fold reduction in octanol-water partitioning , offering medicinal chemists a clean template to probe whether COX-2 inhibitory activity can be maintained at drastically reduced lipophilicity. This compound can serve as a core scaffold for systematic SAR studies aimed at decoupling potency from lipophilicity-driven promiscuity.

Fragment-Based and Lead-Like Library Design

With a molecular weight of 323.37 g/mol and 5 rotatable bonds, this compound adheres to lead-like criteria (MW ≤ 350, rotatable bonds ≤ 7) as defined by Teague et al. [3]. It is substantially smaller than advanced clinical candidates in the pyrazole sulfonamide class, making it appropriate for fragment-growing campaigns where the propanoic acid side chain can be elaborated via amide coupling, esterification, or reduction to explore additional binding interactions without exceeding drug-like property space.

Negative Control for CNS-Penetrant Pyrazole Programs

The compound's high TPSA (115–124 Ų) and presence of a free carboxylic acid strongly predict restricted passive blood-brain barrier permeation, in contrast to celecoxib which achieves measurable brain concentrations [4][5]. Researchers developing CNS-targeted pyrazole inhibitors can employ this compound as a peripherally restricted control to confirm that observed in vivo efficacy is not confounded by CNS-mediated effects, particularly in pain or inflammation models where central COX-2 inhibition can contribute to the overall pharmacodynamic readout.

Application
Selection Property
Validation Focus
Carbonic anhydrase isoform selectivity profiling studies
4-propanoic acid H-bond donor/acceptor context
Isoform selectivity review against hCA I/II/IX/XII
Low-lipophilicity COX-2 pharmacophore exploration
Reported logP ~1.15 scaffold template
Potency-lipophilicity decoupling SAR studies
Fragment-based and lead-like library design
Lead-like molecular weight and free acid handle
Fragment-growing campaigns via amide coupling
Peripheral control for CNS-penetrant pyrazole programs
High TPSA and restricted BBB permeation context
CNS exclusion endpoint monitoring in vivo
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